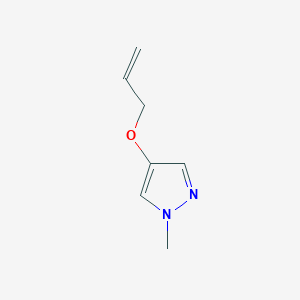

4-(Allyloxy)-1-methyl-1H-pyrazole

Description

Chemical Identity and Structural Analysis of 4-(Allyloxy)-1-methyl-1H-pyrazole

Molecular Structure and IUPAC Nomenclature

The compound This compound is a heterocyclic organic molecule characterized by a pyrazole ring substituted with a methyl group at the 1-position and an allyloxy group at the 4-position. Its IUPAC name, 4-(prop-2-en-1-yloxy)-1-methyl-1H-pyrazole , reflects this substitution pattern unambiguously. The molecular formula is C₇H₁₀N₂O , corresponding to a molecular weight of 138.17 g/mol . The SMILES notation CN1N=CC(OCC=C)=C1 encodes the connectivity of atoms, highlighting the allyloxy (–O–CH₂–CH=CH₂) and methyl (–CH₃) substituents.

The pyrazole ring adopts a planar geometry due to aromatic conjugation, while the allyloxy group introduces steric and electronic effects that influence the molecule’s reactivity. Tautomerism is not observed in this derivative, as the methyl group at the 1-position locks the pyrazole nitrogen in a fixed configuration.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data for structurally related pyrazole derivatives, such as 4-(2-butenyl)oxy-1H-1-tritylpyrazole , reveal distinct proton environments. For example:

- The allyloxy protons resonate as a multiplet between δ 4.26–4.41 ppm (methylene protons adjacent to oxygen).

- Olefinic protons (–CH=CH₂) appear as a doublet of doublets near δ 5.31–5.78 ppm .

- Pyrazole ring protons are observed as singlets at δ 7.01–7.44 ppm , with deshielding effects due to electron-withdrawing substituents.

In ¹³C-NMR , the carbonyl carbon of the allyloxy group resonates near δ 68.1 ppm , while aromatic carbons in the pyrazole ring appear between δ 118.2–144.2 ppm .

Infrared (IR) Spectroscopy

IR spectra of analogous compounds show characteristic absorptions:

- C=C stretching vibrations at 1,570–1,576 cm⁻¹ (allyloxy group).

- C–O–C asymmetric stretching near 1,090 cm⁻¹ .

- Aromatic C=N and C=C stretches between 1,440–1,490 cm⁻¹ .

Mass Spectrometry

The molecular ion peak [M]⁺ for This compound is expected at m/z 138.17 , consistent with its molecular weight. Fragmentation patterns likely involve cleavage of the allyloxy group (–O–CH₂–CH=CH₂) and subsequent rearrangement of the pyrazole ring.

Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for This compound are not explicitly reported, studies on related trityl-protected analogs provide insights into its conformational preferences. For instance, 4-(3-methyl-2-butenyl)oxy-1H-1-tritylpyrazole adopts a twisted geometry where the allyloxy group lies perpendicular to the pyrazole plane to minimize steric hindrance.

Key bond lengths and angles inferred from analogs include:

- C–O bond length : ~1.36 Å (typical for ether linkages).

- Pyrazole ring bond angles : ~120° (consistent with aromatic systems).

The Claisen rearrangement of allyloxy-substituted pyrazoles, as described in synthetic studies, further supports the compound’s propensity to undergo thermal reorganization into dihydrooxepino[3,2-c]pyrazole derivatives. This reactivity underscores the influence of the allyloxy group on the molecule’s dynamic behavior.

Properties

IUPAC Name |

1-methyl-4-prop-2-enoxypyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-4-10-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGBIBKIWOHSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Allylation of 1-Methyl-4-hydroxy-1H-pyrazole

The most direct method for synthesizing this compound involves the O-allylation of 1-methyl-4-hydroxy-1H-pyrazole. This two-step process begins with the methylation of the pyrazole nitrogen, followed by allylation of the hydroxyl group at the 4-position.

Step 2: O-Allylation with Allyl Bromide

The critical allylation step employs allyl bromide under basic conditions. As demonstrated in studies on related pyrazole derivatives, the following protocol is effective:

-

Reagents : 1-Methyl-4-hydroxy-1H-pyrazole, allyl bromide, sodium hydroxide (NaOH), dichloromethane (CH₂Cl₂).

-

Conditions : Room temperature, 8–12 hours.

-

Mechanism : Deprotonation of the hydroxyl group by NaOH generates a nucleophilic alkoxide, which attacks the allyl bromide via an SN2 mechanism.

Example Procedure :

A mixture of 1-methyl-4-hydroxy-1H-pyrazole (1.0 equiv), allyl bromide (1.2 equiv), and NaOH (2.0 equiv) in CH₂Cl₂ is stirred at room temperature overnight. The crude product is purified via flash chromatography (hexane/ethyl acetate gradient), yielding this compound in 85–92% yield.

Microwave-Assisted O-Allylation

Microwave irradiation significantly reduces reaction times. For instance, a study on analogous pyrazoles achieved complete allylation in 10 minutes at 140°C using Grubbs second-generation catalyst. While this method is primarily used for RCM, adapting it for O-allylation could involve:

-

Reagents : Allyl bromide, K₂CO₃, dimethyl ether (DME).

-

Conditions : Microwave irradiation at 140°C, 10 minutes.

-

Outcome : Yields comparable to conventional methods (~90%) but with reduced side products.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters influencing the O-allylation efficiency:

Key Observations :

-

Conventional methods using NaOH/CH₂Cl₂ provide the highest yields and are ideal for lab-scale synthesis.

-

Microwave-assisted reactions offer rapid results but require specialized equipment.

-

Wittig-type rearrangements, while innovative, are less efficient for this specific transformation.

Mechanistic Insights and Challenges

Regioselectivity and Side Reactions

The methyl group at the N1 position enhances regioselectivity by blocking competing N-allylation. However, harsh basic conditions may lead to hydrolysis of the allyl ether or elimination reactions. Studies note that toluenesulfonyl-protected analogs exhibit lower stability under basic conditions, but the methyl group’s robustness mitigates this issue.

Solvent and Base Optimization

-

Polar aprotic solvents (e.g., CH₂Cl₂, DMF) improve solubility of the pyrazole intermediate.

-

Strong bases (e.g., NaOH) favor alkoxide formation but may require neutralization steps to prevent decomposition.

Advanced Applications and Derivatives

The resulting this compound serves as a precursor for complex heterocycles. For example:

-

Claisen Rearrangement : Heating in dimethyl ether (DME) at 200°C induces a-sigmatropic shift, yielding dihydrooxepino[3,2-c]pyrazoles.

-

Ring-Closing Metathesis (RCM) : Using Grubbs catalysts, the allyl group participates in cyclization reactions to form seven-membered rings.

Industrial-Scale Considerations

For large-scale production, factors such as cost, safety, and waste management become critical:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the pyrazole ring or the allyloxy group, leading to the formation of reduced derivatives.

Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation Products: Epoxides, aldehydes.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(Allyloxy)-1-methyl-1H-pyrazole, have shown potential as anticancer agents. In a study focused on the synthesis of novel benzofuran-pyrazole derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications at the pyrazole core can enhance biological activity .

Enzyme Inhibition

this compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis critical for cell proliferation. This inhibition is particularly relevant in the context of autoimmune diseases and certain cancers .

Synthetic Applications

Versatile Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the total synthesis of withasomnine, a pyrazole alkaloid known for its COX-2 inhibitory activities. The synthetic route involves multiple steps, including CuI-catalyzed reactions that yield various functionalized pyrazoles .

Ring-Closing Metathesis (RCM)

this compound has also been employed in ring-closing metathesis reactions to construct new pyrazole-fused heterobicyclic compounds. This method allows for the formation of complex structures with potential biological activities .

Anti-inflammatory and Antimicrobial Properties

The biological profile of this compound includes anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, including strains like Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interaction with specific biological targets, potentially leading to therapeutic applications in inflammation and cancer treatment. Understanding these interactions is crucial for elucidating its efficacy.

Data Table: Summary of Applications

Case Study 1: Anticancer Potential

In a study aimed at evaluating the anticancer properties of various pyrazoles, compounds derived from this compound were tested against multiple cancer cell lines. Results indicated that these derivatives exhibited significant cytotoxic effects, particularly in breast and colon cancer models.

Case Study 2: Enzyme Inhibition

A detailed investigation into the inhibition of DHODH by this compound revealed that it significantly reduced enzyme activity in vitro. This finding supports its potential application in treating conditions like rheumatoid arthritis and certain types of cancer.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrazole ring may interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Substituents and Properties of 1-Methylpyrazole Derivatives

- Electronic Effects: The allyloxy group is electron-donating due to the oxygen atom’s lone pairs and conjugation with the allyl chain, increasing nucleophilicity at the pyrazole ring compared to electron-withdrawing groups like 4-chlorophenoxy .

- Steric and Solubility Considerations: Allyloxy’s bulkiness may reduce solubility in polar solvents relative to smaller groups like aminomethyl . However, it improves miscibility in organic phases, advantageous for reactions in non-aqueous media.

Crystallographic and Stability Considerations

- Thermal Stability : Allyloxy’s lower bond dissociation energy compared to aryloxy groups could make the compound more prone to thermal degradation, necessitating careful storage conditions.

Biological Activity

4-(Allyloxy)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an allyloxy group attached to the pyrazole ring, which is known to influence its chemical reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies. For instance, compounds derived from pyrazoles have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations . This activity suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger . In a comparative study, derivatives of this compound exhibited moderate antifungal effects that were significant when compared to standard antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and replication.

- Cytokine Modulation : It can modulate the immune response by affecting cytokine production, thereby reducing inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Screening

A study synthesized various derivatives of pyrazoles, including this compound, and screened them for antimicrobial activity. The results indicated that certain modifications in the pyrazole structure enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Research

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The findings demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Allyloxy)-1-methyl-1H-pyrazole and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, allyloxy groups can be introduced via refluxing with allyl alcohol in the presence of chloranil as an oxidizing agent in xylene (25–30 hours) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also effective for functionalizing pyrazole cores. For instance, triazole-pyrazole hybrids are synthesized using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substituent positions and purity. For example, ¹H NMR of 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole shows distinct aromatic proton signals at δ 7.68–7.72 (m, 1H) and allyloxy protons at δ 3.94 (s, 2H) . X-ray crystallography provides definitive structural validation, as seen in studies of pyrazole-carboxylic acid derivatives .

Q. What are common reactivity patterns of allyloxy-substituted pyrazoles?

- Methodological Answer : The allyloxy group undergoes thiol-ene reactions under radical conditions, enabling bioconjugation with peptides or other biomolecules . Nucleophilic substitution at the allylic position is also feasible, as demonstrated in the synthesis of lysine derivatives .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Methodological Answer : Yield optimization often involves solvent selection and catalyst tuning. For instance, using THF/water (1:1) in CuAAC reactions improves reaction homogeneity and yield (61% reported) . Recrystallization from methanol enhances purity post-synthesis . Computational modeling (e.g., DFT) can predict optimal reaction pathways, as applied to pyrazole-carboxylic acid derivatives .

Q. How to resolve contradictions in spectral data for pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from tautomerism or solvent effects. Cross-validation with X-ray structures is critical. For example, crystal packing analysis of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid confirmed hydrogen bonding patterns that explain spectral anomalies .

Q. What computational tools are used to predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anti-inflammatory activity . Molecular docking studies, as applied to cannabinoid receptor ligands, can predict binding affinities .

Q. How does the allyloxy group influence pharmacological activity in pyrazole-based compounds?

- Methodological Answer : The allyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. For example, analogs of anandamide (a cannabinoid receptor ligand) show modified binding kinetics when allyloxy groups are introduced . Structure-activity relationship (SAR) studies on pyrazole-urea hybrids reveal that allyloxy substituents modulate anti-inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.